N-(benzylideneamino)methanamine
CAS No.: 13466-29-0
Cat. No.: VC21010904
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13466-29-0 |
|---|---|
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]methanamine |
| Standard InChI | InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ |
| Standard InChI Key | XXCMGYNVDSOFHV-JXMROGBWSA-N |
| Isomeric SMILES | CN/N=C/C1=CC=CC=C1 |
| SMILES | CNN=CC1=CC=CC=C1 |
| Canonical SMILES | CNN=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
N-(Benzylideneamino)methanamine, with the molecular formula C₈H₉N, is classified as an imine or Schiff base formed by the condensation of benzaldehyde with methylamine . The compound features a characteristic azomethine group (-HC=N-) that serves as the key structural element . This nitrogen-carbon double bond arrangement gives the compound its distinctive reactivity profile.
Chemical Properties and Identification
The compound possesses several identifiers and properties that facilitate its recognition in chemical databases and literature:
Table 1: Chemical Identifiers and Physical Properties
Synthesis Methods
Several synthetic routes have been established for the preparation of N-(benzylideneamino)methanamine, with variations in reaction conditions, catalysts, and starting materials.
Condensation Reaction
The most common synthesis method involves the direct condensation of benzaldehyde with methylamine. This reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration :
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Nucleophilic attack of methylamine on the carbonyl carbon of benzaldehyde
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Formation of a carbinolamine intermediate
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Dehydration to form the imine (Schiff base)
The reaction typically requires mild acidic conditions to facilitate the dehydration step, with glacial acetic acid commonly employed as a catalyst .
Alternative Synthetic Approaches
Researchers have developed several alternative approaches to synthesize N-(benzylideneamino)methanamine and related compounds:
Table 2: Synthesis Methods for N-(Benzylideneamino)methanamine
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for characterizing N-(benzylideneamino)methanamine and confirming its structure.
FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups:
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The azomethine group (-HC=N-) shows a distinctive absorption band in the range of 1615-1645 cm⁻¹
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Aromatic C-H stretching vibrations appear at approximately 3000-3100 cm⁻¹
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Aromatic ring vibrations manifest in the 1400-1600 cm⁻¹ region
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about N-(benzylideneamino)methanamine:
Table 3: Characteristic NMR Signals
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Azomethine carbon (C=N) at approximately 160-165 ppm
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Aromatic carbons between 126-140 ppm
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N-Methyl carbon at approximately 40-45 ppm
Mass Spectrometry
Mass spectrometry of N-(benzylideneamino)methanamine typically shows a molecular ion peak at m/z 119, corresponding to its molecular weight . Fragmentation patterns often reveal the loss of the methyl group (M-15) and subsequent fragmentation of the aromatic ring.
Chemical Reactivity and Applications
N-(benzylideneamino)methanamine exhibits reactivity patterns characteristic of imines, making it valuable in various chemical transformations.
Hydrolysis
The C=N bond in N-(benzylideneamino)methanamine is susceptible to hydrolysis under acidic or basic conditions, reverting to the original benzaldehyde and methylamine components . This reversibility is sometimes exploited in protection-deprotection strategies in organic synthesis.
Reduction
Reduction of N-(benzylideneamino)methanamine using various reducing agents leads to the formation of N-methylbenzylamine:
"N-methylbenzylamine, also known as N-benzyl methyl ammonium or N-benzyl-N-methylamine, is a member of the class of compounds known as phenylmethylamines. Phenylmethylamines are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine."
This reduction can be accomplished using:
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Sodium borohydride (NaBH₄)
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Lithium aluminum hydride (LiAlH₄)
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Catalytic hydrogenation (H₂/Pd)
Metal Coordination
As a Schiff base, N-(benzylideneamino)methanamine can function as a ligand in coordination chemistry, forming complexes with various transition metals. Particularly noteworthy are palladium complexes:
"Five- and six-membered exo-cyclopalladated compounds of N-benzylideneamines. Synthesis and x-ray crystal structure of [cyclic] [PdBr{p-MeOC₆H₃(CH₂)₂N:CH(2,6-Cl₂C₆H₃)}(PPh₃)] and [PdBr{C₆H₄CH₂N:CH(2,6-Cl₂C₆H₃)}(PEt₃)₂]"
These metal complexes often exhibit catalytic properties in various organic transformations.
Biological and Pharmaceutical Relevance
While N-(benzylideneamino)methanamine itself has limited documented biological activity, structurally related Schiff bases have demonstrated significant biological properties.
Cytotoxic Activity
Related N-benzylidene derivatives have shown promising cytotoxic activity against various cancer cell lines. Research has demonstrated that certain structural modifications can enhance this activity:
"The nuclear fragmentation induced by SB was observed by DAPI staining, a common nuclear counterstain, using a fluorescence microscope... There was an increased number of apoptotic cells, especially at higher concentrations, suggesting that SB could induce apoptotic bodies in cancer cells."
Structure-Activity Relationships
Structure-activity relationship studies on N-benzylidene derivatives have identified key structural features that influence biological activity:
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Presence of electron-withdrawing or electron-donating groups on the aromatic ring
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Configuration of the C=N bond (E vs. Z isomers)
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Nature of substituents on the nitrogen atom
Related Compounds and Derivatives
N-(benzylideneamino)methanamine represents one member of a broader class of Schiff bases with varying substituents and structural modifications.
Substituted Derivatives
Modifications to the basic structure include substitutions on:
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The aromatic ring (e.g., halogen, alkoxy, nitro groups)
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The azomethine carbon
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The nitrogen atom
For example, N-(4-methoxybenzylidene)methanamine represents a methoxy-substituted derivative:
"N-(4-methoxybenzylidene)methanamine with molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol."
Comparison with Related Compounds
Table 4: Comparison of N-(Benzylideneamino)methanamine with Related Compounds
Modern Research Applications
Current research continues to explore new applications and properties of N-(benzylideneamino)methanamine and related Schiff bases.
Catalysis
The compound and its derivatives have shown utility as ligands in metal-catalyzed transformations. Palladium complexes, in particular, have demonstrated catalytic activity in various organic reactions .
Materials Science
Schiff bases like N-(benzylideneamino)methanamine have found applications in materials science:
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As precursors for polymers with unique properties
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In the development of sensors and electrochemical devices
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As components in advanced functional materials
Green Chemistry Applications
Recent trends have focused on environmentally friendly approaches to the synthesis and application of Schiff bases:
"Microwave-assisted synthesis... at 160°C for 60 min under microwave irradiation in the presence of piperidine 0.5% mol."
These methods offer advantages such as:
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Shorter reaction times
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Reduced solvent usage
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Higher yields
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Lower energy consumption
Analytical Methods and Detection
Various analytical methods have been developed for the detection and quantification of N-(benzylideneamino)methanamine in different matrices.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent the most common separation techniques for analyzing N-(benzylideneamino)methanamine. These methods typically employ:
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Reversed-phase columns for HPLC
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Mass spectrometric detection for enhanced sensitivity and specificity
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UV detection at wavelengths corresponding to the π-π* transitions of the C=N bond
Spectroscopic Detection
UV-visible spectroscopy provides a straightforward method for detecting N-(benzylideneamino)methanamine, with characteristic absorption bands:
"The visible and ultraviolet spectrum... showed three absorption peaks. The first peak at 291 nm was due to the transition π-π* of the double bond in the aromatic rings, the second one at 400 nm was due to the transition π-π* in the azomethine group, and the third peak at 460 nm may be attributed to the transition π-π* resulting from the total internal succession."
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